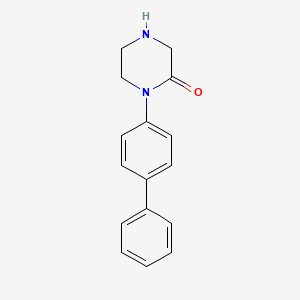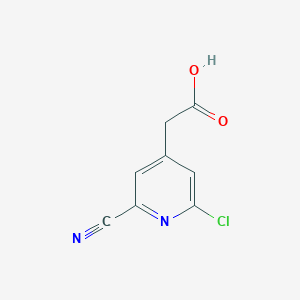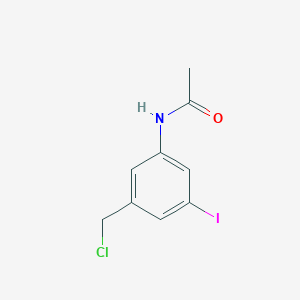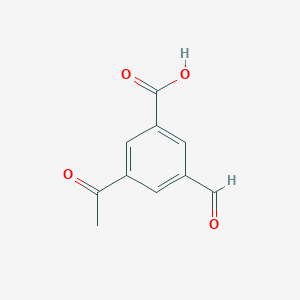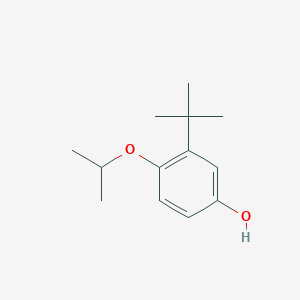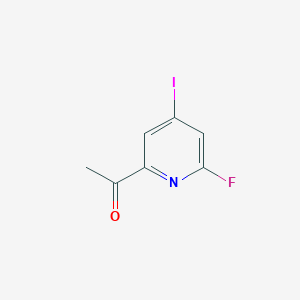
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by a coupling reaction to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .
Applications De Recherche Scientifique
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with chlorine instead of iodine, affecting its reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Contains additional fluorine atoms, which can influence its chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H5FINO |
|---|---|
Poids moléculaire |
265.02 g/mol |
Nom IUPAC |
1-(6-fluoro-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
Clé InChI |
XRSMYWYKBWCDLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



